Lipophilicity Reduction: 2-Oxa-BCO vs. Phenyl and BCO in the Imatinib Framework
Incorporation of the 2-oxa-BCO core into Imatinib (compound 85) reduced calculated logP (clogP) from 4.5 (Imatinib parent) and 3.6 (BCO analog 86) to 2.6. Experimental logD was reduced by approximately one log unit: 2.6 (Imatinib) and 2.7 (BCO 86) versus 1.8 (2-oxa-BCO 85) [1]. This establishes the 4-methyl-2-oxabicyclo[2.2.2]octan-3-one-derived scaffold as the only variant among the three that simultaneously lowers both computed and measured lipophilicity.
| Evidence Dimension | Lipophilicity (clogP and experimental logD at pH 7.4) |
|---|---|
| Target Compound Data | clogP = 2.6; logD = 1.8 (2-oxa-BCO-Imatinib analog 85) |
| Comparator Or Baseline | clogP = 4.5, logD = 2.6 (Imatinib parent); clogP = 3.6, logD = 2.7 (BCO-Imatinib analog 86) |
| Quantified Difference | ΔclogP = −1.9 vs. Imatinib, −1.0 vs. BCO; ΔlogD = −0.8 vs. Imatinib, −0.9 vs. BCO |
| Conditions | Calculated clogP (ChemDraw) and experimental logD (shake-flask method, pH 7.4) on Imatinib and its bioisosteric analogs 85 and 86 |
Why This Matters
Reducing lipophilicity by approximately one log unit directly lowers nonspecific binding, phospholipidosis risk, and CYP inhibition promiscuity, making the 2-oxa-BCO scaffold a procurement priority over BCO or phenyl building blocks.
- [1] Levterov, V.V., Panasiuk, Y., Sahun, K. et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun 14, 5608 (2023). DOI: 10.1038/s41467-023-41298-3. Data from main text and Supplementary Information, Section 'Physicochemical properties of Imatinib and its analogs 85, 86'. View Source
